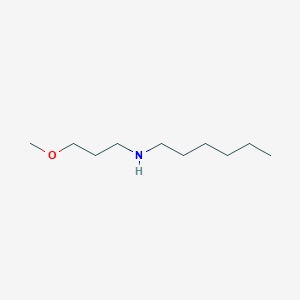

N-(3-Methoxypropyl)-1-hexanamine

Description

Overview of Secondary Amine Classification and Significance in Organic Synthesis

Amines are classified based on the number of organic substituents attached to the nitrogen atom. wikipedia.org Primary amines have one substituent, secondary amines have two, and tertiary amines have three. ncert.nic.inwikipedia.org This classification is crucial as it dictates the chemical and physical properties of the amine, including its basicity, nucleophilicity, and reactivity. fiveable.mestudysmarter.co.uk

Secondary amines, such as N-(3-Methoxypropyl)-1-hexanamine, hold a position of particular importance in organic synthesis. They are more nucleophilic than primary amines, enabling their participation in a variety of important reactions. fiveable.me Key synthetic transformations involving secondary amines include:

Alkylation: The addition of an alkyl group to the nitrogen atom, which can be challenging to control and avoid overalkylation. acs.org

Acylation: The reaction with acyl halides or anhydrides to form amides. fiveable.mebritannica.com

Reductive Amination: The reaction with aldehydes or ketones to form imines, which are then reduced to form tertiary amines. fiveable.meyoutube.com

Formation of Enamines: The reaction with aldehydes or ketones to form enamines, which are valuable intermediates in carbon-carbon bond-forming reactions. fiveable.me

The synthesis of secondary amines itself can be achieved through various methods, including the alkylation of primary amines, the reduction of imines, and reductive amination of carbonyl compounds. youtube.comorganic-chemistry.orgresearchgate.net The versatility of these reactions underscores the significance of secondary amines as intermediates in the construction of complex organic molecules. fiveable.meresearchgate.net Their applications are widespread, serving as key components in the synthesis of pharmaceuticals, agrochemicals, and materials. rawsource.comvedantu.comnumberanalytics.combyjus.comdiplomatacomercial.com

Structural Context of N-(3-Methoxypropyl)-1-hexanamine as a Substituted Amine

N-(3-Methoxypropyl)-1-hexanamine is a secondary amine with the chemical formula C10H23NO. scbt.comchemsrc.comchemical-suppliers.eu Its structure features a nitrogen atom bonded to a hexyl group and a 3-methoxypropyl group. The IUPAC name for this compound is N-(3-methoxypropyl)hexan-1-amine. The presence of both an ether linkage (methoxy group) and a secondary amine functionality within the same molecule suggests the potential for unique chemical properties and reactivity.

Physicochemical Properties of N-(3-Methoxypropyl)-1-hexanamine

| Property | Value |

|---|---|

| Molecular Formula | C10H23NO |

Data sourced from Santa Cruz Biotechnology. scbt.com

The hexyl group provides a nonpolar, hydrophobic character to the molecule, while the methoxypropyl group introduces a more polar region and the potential for hydrogen bonding via the ether oxygen. This combination of functionalities could influence its solubility, boiling point, and its behavior in chemical reactions.

Historical Context of Related Alkyl and Methoxypropyl Amines in Chemical Research

The study of alkylamines has a long and rich history in chemical research, with their synthesis and reactivity being explored for over a century. alkylamines.com Simple alkylamines have been fundamental to the development of many synthetic methodologies. The Hofmann alkylation, a classic reaction for the synthesis of higher-order amines, highlights the historical importance of understanding amine reactivity. researchgate.net

More specifically, methoxypropylamines, such as 3-methoxypropylamine (B165612), have been subjects of research due to their utility as building blocks in various applications. nih.gov These compounds combine the properties of an amine and an ether, making them useful as solvents, intermediates in the synthesis of surfactants, and as corrosion inhibitors. The presence of the ether group can influence the basicity of the amine and its solubility characteristics.

The development of various substituted amines has been driven by the need for molecules with specific properties for applications in industries such as pharmaceuticals, agrochemicals, and materials science. rawsource.comnumberanalytics.com For instance, biologically active compounds like adrenaline and ephedrine (B3423809) contain secondary amino groups and are used to increase blood pressure. ncert.nic.in

Research Gaps and Motivations for Advanced Study of N-(3-Methoxypropyl)-1-hexanamine

Despite the extensive research on amines in general, a significant research gap exists specifically for N-(3-Methoxypropyl)-1-hexanamine. A thorough search of the scientific literature reveals a lack of dedicated studies on its synthesis, characterization, reactivity, and potential applications. While it is commercially available for research purposes, its properties and potential uses remain largely unexplored. scbt.com

This lack of information provides a strong motivation for advanced study. The unique combination of a secondary amine with a methoxypropyl and a hexyl substituent suggests several avenues for investigation:

Novel Reactivity: The interplay between the ether and amine functionalities could lead to novel reactivity or selectivity in known amine reactions.

Material Science Applications: The amphiphilic nature of the molecule could make it a candidate for applications in surfactants, emulsifiers, or as a component in the synthesis of functional polymers.

Biological Activity: Many substituted amines exhibit biological activity. Screening N-(3-Methoxypropyl)-1-hexanamine for potential pharmaceutical or agrochemical applications could be a fruitful area of research.

The exploration of N-(3-Methoxypropyl)-1-hexanamine presents an opportunity to expand our understanding of structure-property relationships in substituted amines and potentially uncover a new molecule with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-3-4-5-6-8-11-9-7-10-12-2/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWAXCURVTXPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N 3 Methoxypropyl 1 Hexanamine

Reactivity of the Amine Functionality

The reactivity of N-(3-Methoxypropyl)-1-hexanamine is largely dictated by the lone pair of electrons on the nitrogen atom of its secondary amine group. This dictates its behavior as both a nucleophile and a base, with hydrogen bonding also playing a significant role.

Nucleophilicity and Basicity of the Secondary Amine Group

The secondary amine group in N-(3-Methoxypropyl)-1-hexanamine is both nucleophilic and basic due to the available lone pair of electrons on the nitrogen atom. Basicity refers to the ability of the amine to accept a proton (H+), a thermodynamic concept often quantified by the pKa of its conjugate acid. Nucleophilicity, a kinetic concept, describes the rate at which the amine attacks an electron-deficient center.

Generally, secondary amines are more basic than primary amines due to the electron-donating inductive effect of the two alkyl groups (a hexyl and a 3-methoxypropyl group in this case). libretexts.orglibretexts.org These alkyl groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation. libretexts.orglibretexts.org However, the steric hindrance from these alkyl groups can impact its nucleophilicity. While more basic, the bulky substituents may slow down the rate of reaction with sterically demanding electrophiles.

The presence of the ether oxygen in the 3-methoxypropyl group can also influence basicity. The oxygen atom can exert a weak electron-withdrawing inductive effect, which might slightly decrease the basicity compared to a simple dialkylamine. However, this effect is generally considered to be minor, especially with the separation of three carbon atoms between the nitrogen and oxygen.

Table 1: Comparison of Basicity for Related Amines

| Amine | Structure | pKa of Conjugate Acid (approx.) | Basicity Trend |

| Ammonia | NH₃ | 9.25 | Least Basic |

| Primary Amine (e.g., Hexylamine) | CH₃(CH₂)₅NH₂ | 10.6 | More Basic |

| N-(3-Methoxypropyl)-1-hexanamine | CH₃(CH₂)₅NH(CH₂)₃OCH₃ | ~10.5-11.0 (Estimated) | Strong Base |

| Tertiary Amine (e.g., Triethylamine) | (CH₃CH₂)₃N | 10.75 | Most Basic (in gas phase) |

Role of Hydrogen Bonding in Amine Reactivity

The secondary amine in N-(3-Methoxypropyl)-1-hexanamine has a hydrogen atom attached to the nitrogen, enabling it to act as a hydrogen bond donor. libretexts.org The nitrogen atom, with its lone pair, and the oxygen atom of the methoxy (B1213986) group can both act as hydrogen bond acceptors. purdue.edukhanacademy.org

Intermolecular hydrogen bonding, where the N-H group of one molecule interacts with the nitrogen or oxygen of another, can affect the physical properties and reactivity of the compound. It can lead to self-association of molecules in the pure liquid or in concentrated solutions.

Furthermore, the potential for intramolecular hydrogen bonding exists, where the N-H proton could interact with the ether oxygen atom, forming a six-membered ring-like structure. Such intramolecular hydrogen bonding can influence the conformation of the molecule and the availability of the nitrogen lone pair, potentially affecting its reactivity. Studies on amino-ethers suggest that the formation of intramolecular hydrogen bonds can impact the molecule's association tendencies in solution. d-nb.info

Reactions Involving Carbon-Nitrogen Bond Formation and Cleavage

The nucleophilic nature of the secondary amine in N-(3-Methoxypropyl)-1-hexanamine allows it to readily participate in reactions that form new carbon-nitrogen bonds.

Amide Coupling Reactions Utilizing Secondary Amines

N-(3-Methoxypropyl)-1-hexanamine can be utilized in amide coupling reactions to form tertiary amides. These reactions typically involve the reaction of the amine with an activated carboxylic acid derivative, such as an acid chloride, acid anhydride, or an ester. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. To drive the reaction to completion, a base is often added to neutralize the acidic byproduct (e.g., HCl). kpfu.ru

While specific examples utilizing N-(3-Methoxypropyl)-1-hexanamine are not detailed in the provided search results, the general reactivity of secondary amines in acylation is well-established. kpfu.ru

Arylation and Acylation Pathways

Arylation: The formation of a carbon-nitrogen bond between an aryl group and the nitrogen of N-(3-Methoxypropyl)-1-hexanamine can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst to couple the amine with an aryl halide or triflate.

Acylation: As mentioned in the context of amide coupling, N-(3-Methoxypropyl)-1-hexanamine readily undergoes acylation with various acylating agents. This reaction is a fundamental transformation for introducing an acyl group onto the nitrogen atom. The general reaction is as follows:

R-CO-L + CH₃(CH₂)₅NH(CH₂)₃OCH₃ → R-CO-N(CH₂(CH₂)₄CH₃)((CH₂)₃OCH₃) + HL (where R-CO-L is an acylating agent, and L is a leaving group)

The reactivity in acylation is high due to the strong nucleophilicity of the secondary amine.

Oxidation Studies of Substituted Secondary Amines

The oxidation of secondary amines like N-(3-Methoxypropyl)-1-hexanamine can lead to various products depending on the oxidant and reaction conditions. Common oxidation products of secondary amines include hydroxylamines, nitrones, and in some cases, cleavage of the C-N bond can occur. libretexts.org

The oxidation can proceed via different mechanisms. For instance, oxidation may involve the formation of an intermediate iminium ion, which can then be further oxidized or hydrolyzed. The presence of two different alkyl groups (hexyl and 3-methoxypropyl) offers different potential sites for oxidation on the adjacent carbon atoms. The specific products would depend on the regioselectivity of the chosen oxidizing agent. While specific oxidation studies on N-(3-Methoxypropyl)-1-hexanamine are not available in the provided results, the general pathways for secondary amine oxidation provide a framework for predicting its behavior. libretexts.orgdtic.mil

Reactivity of the Ether Moiety within the Methoxypropyl Chain

The presence of an ether linkage within the methoxypropyl portion of the molecule introduces a site for specific chemical transformations, distinct from the reactivity of the secondary amine.

The carbon-oxygen bond of an ether is generally stable, making ethers useful as solvents for many reactions. libretexts.org However, this bond can be cleaved under strongly acidic conditions. libretexts.orgyoutube.com For N-(3-Methoxypropyl)-1-hexanamine, which is a methyl alkyl ether, cleavage is typically achieved using strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com

The reaction proceeds via a nucleophilic substitution mechanism. Due to the primary nature of the carbon attached to the ether oxygen on the propyl chain, the reaction follows an S_N2 pathway. youtube.commasterorganicchemistry.com The mechanism involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the methoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The halide anion (I⁻ or Br⁻), a potent nucleophile, then attacks one of the adjacent carbon atoms. In the case of a methyl alkyl ether, the attack preferentially occurs at the less sterically hindered methyl group. libretexts.org

This selective cleavage results in the formation of 3-(hexylamino)propan-1-ol and a methyl halide. Cleavage of aryl alkyl ethers will consistently yield a phenol (B47542) and an alkyl halide because the aromatic ring carbon is not susceptible to this type of nucleophilic attack. libretexts.org

| Reagent | Reaction Type | Products |

| Hydrogen Iodide (HI) | S_N2 Cleavage | 3-(Hexylamino)propan-1-ol and Methyl Iodide |

| Hydrogen Bromide (HBr) | S_N2 Cleavage | 3-(Hexylamino)propan-1-ol and Methyl Bromide |

This interactive table summarizes the outcomes of selective ether cleavage reactions.

The cleavage of the ether linkage in N-(3-Methoxypropyl)-1-hexanamine generates a primary alcohol, 3-(hexylamino)propan-1-ol. This new functional group opens the door to a variety of subsequent transformations, known as functional group interconversions (FGIs). ic.ac.uk FGIs are fundamental in organic synthesis for converting one functional group into another. ic.ac.uk

The newly formed hydroxyl group can be modified through several key reaction types:

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used. imperial.ac.uk Mild oxidizing agents like a chromium(VI)-pyridine complex (Collins' reagent) can stop the oxidation at the aldehyde stage, while stronger agents like potassium permanganate (B83412) or Jones' reagent (CrO₃/H₂SO₄) will typically lead to the carboxylic acid. imperial.ac.uk

Conversion to Alkyl Halides: The alcohol can be converted into an alkyl halide, which is a more reactive intermediate for further substitution reactions. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. ub.edu

Formation of Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (like tosyl chloride or mesyl chloride) in the presence of a base to form sulfonate esters (tosylates or mesylates). ub.edu These are excellent leaving groups, often used to activate the alcohol for nucleophilic substitution reactions. ub.edu

| Starting Material | Reagent(s) | Product Functional Group | Example Product Name |

| 3-(Hexylamino)propan-1-ol | Collins' Reagent (CrO₃·2Py) | Aldehyde | 3-(Hexylamino)propanal |

| 3-(Hexylamino)propan-1-ol | Jones' Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | 3-(Hexylamino)propanoic acid |

| 3-(Hexylamino)propan-1-ol | Thionyl Chloride (SOCl₂) | Alkyl Chloride | N-(3-Chloropropyl)-1-hexanamine |

| 3-(Hexylamino)propan-1-ol | Mesyl Chloride (MsCl), Triethylamine | Mesylate | 3-(Hexylamino)propyl methanesulfonate |

This interactive table outlines potential functional group interconversions of the alcohol product.

Stereochemical Considerations in Reactions of N-(3-Methoxypropyl)-1-hexanamine

While N-(3-Methoxypropyl)-1-hexanamine itself is an achiral molecule, stereochemical principles become crucial if it is used as a substrate in reactions that generate chiral centers or as a directing group in asymmetric synthesis.

Enantioselective and diastereoselective reactions are designed to favor the formation of one stereoisomer over others. For a molecule like N-(3-Methoxypropyl)-1-hexanamine, such transformations would involve reactions that create a new chiral center in the molecule.

For instance, if the amine were to participate in a reaction like a Mannich-type reaction with an enolate and an aldehyde, two new stereocenters could potentially be formed. uchicago.edu Controlling the stereochemical outcome of such a reaction would require the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods. nih.gov While specific experimental data on such transformations for N-(3-Methoxypropyl)-1-hexanamine is not prevalent in the literature, the principles of asymmetric synthesis would apply. The goal would be to create a diastereomeric transition state with a significant energy difference, leading to the preferential formation of one product isomer. chemrxiv.org

Secondary amines are a cornerstone of organocatalysis, particularly in iminium ion catalysis. mdpi.com N-(3-Methoxypropyl)-1-hexanamine could potentially serve as a catalyst in such reactions. The general mechanism involves the reversible formation of a nucleophilic enamine or an electrophilic iminium ion from the secondary amine and a carbonyl compound. mdpi.com

In the context of chiral catalysis, N-(3-Methoxypropyl)-1-hexanamine could be used in several ways:

As a non-chiral base or amine catalyst in conjunction with a separate chiral catalyst (e.g., a chiral Brønsted acid or Lewis acid) that controls the stereochemical outcome.

As a precursor to a chiral ligand. The amine could be chemically modified to incorporate a chiral element, turning it into a chiral ligand for metal-catalyzed reactions or a chiral organocatalyst itself. mdpi.com

For example, chiral secondary amines are widely used to catalyze asymmetric reactions of α,β-unsaturated aldehydes. mdpi.com The amine reacts with the aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the substrate, facilitating nucleophilic attack. The chiral environment around the iminium ion then directs the nucleophile to one face of the molecule, resulting in an enantiomerically enriched product. mdpi.com While N-(3-Methoxypropyl)-1-hexanamine is achiral, its application in systems employing a chiral co-catalyst or its derivatization into a chiral catalyst represents a significant area of potential utility in asymmetric synthesis. msu.edu

N 3 Methoxypropyl 1 Hexanamine As a Chemical Intermediate and Building Block

Precursor in Organic Synthesis of Complex Molecules

The reactivity of the secondary amine group is central to the role of N-(3-Methoxypropyl)-1-hexanamine as a precursor in organic synthesis. This nitrogen atom, with its lone pair of electrons, serves as a potent nucleophile, enabling the construction of a variety of important chemical structures.

The secondary amine functionality of N-(3-Methoxypropyl)-1-hexanamine allows for its straightforward conversion into several key derivatives: amides, ureas, and carbamates. These reactions typically involve the nucleophilic attack of the amine nitrogen onto an electrophilic carbonyl carbon.

Amides: Amide synthesis can be achieved by reacting N-(3-Methoxypropyl)-1-hexanamine with carboxylic acid derivatives, such as acyl chlorides or esters. The reaction with an acyl chloride is vigorous and typically performed in the presence of a base to neutralize the HCl byproduct. Alternatively, direct reaction with an ester, often catalyzed, can yield the corresponding N,N-disubstituted amide. nih.govyoutube.com Such transformations are fundamental in the synthesis of pharmaceuticals and other fine chemicals. nih.govgoogle.com

Ureas: Substituted ureas are accessible through several synthetic routes. A common method involves the reaction of N-(3-Methoxypropyl)-1-hexanamine with an isocyanate, where the amine attacks the central carbon of the isocyanate group. Another approach is the reaction with phosgene (B1210022) or its equivalents, though this involves highly toxic reagents. scispace.com Greener methods, such as the reaction of amines with ethylene (B1197577) carbonate or carbon dioxide in the presence of a catalyst, have also been developed for synthesizing N,N'-disubstituted ureas. scispace.comoup.com

Carbamates: Carbamates can be prepared by reacting N-(3-Methoxypropyl)-1-hexanamine with a chloroformate ester or by the reaction of the amine with an alcohol and carbon dioxide under specific catalytic conditions. acs.orgpsu.edu A widely used method involves trapping an in-situ generated isocyanate with an alcohol. google.comorganic-chemistry.org These derivatives are important in the production of pharmaceuticals and agrochemicals.

Table 1: General Synthetic Transformations of N-(3-Methoxypropyl)-1-hexanamine

| Starting Material | Reagent | Product Type | General Reaction |

|---|---|---|---|

| N-(3-Methoxypropyl)-1-hexanamine | Acyl Chloride (R-COCl) | Amide | R-CO-N(C₆H₁₃)(C₄H₉O) |

| N-(3-Methoxypropyl)-1-hexanamine | Isocyanate (R-NCO) | Urea | R-NH-CO-N(C₆H₁₃)(C₄H₉O) |

| N-(3-Methoxypropyl)-1-hexanamine | Chloroformate (R-O-COCl) | Carbamate | R-O-CO-N(C₆H₁₃)(C₄H₉O) |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. nih.gov Amines are critical building blocks for nitrogen-containing heterocycles. libretexts.orglibretexts.org N-(3-Methoxypropyl)-1-hexanamine can serve as the nitrogen source for the synthesis of various N-heterocycles. organic-chemistry.org

For example, in a Paal-Knorr type synthesis, it can react with a 1,4-dicarbonyl compound to form a substituted pyrrole (B145914). The reaction proceeds via the formation of a di-imine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrrole ring. The resulting heterocycle would be functionalized with both a hexyl group and a 3-methoxypropyl group on the nitrogen atom, influencing its solubility and steric properties. The synthesis of various N-heterocycles from amines and other reagents like alkynyl aldehydes is a well-established field, highlighting the potential of N-(3-Methoxypropyl)-1-hexanamine as a versatile precursor. nih.gov

Role in Polymer and Material Science Applications

The dual functionality of N-(3-Methoxypropyl)-1-hexanamine, combining a reactive amine with a flexible ether chain, makes it a candidate for applications in polymer and material science. Ether amines, in general, are used as raw materials for surfactants, dyes, functional polymers, and softening agents. google.com

N-(3-Methoxypropyl)-1-hexanamine can potentially be incorporated into polymer chains. Its secondary amine group can react with difunctional electrophiles, such as di-acyl chlorides or di-isocyanates, in a step-growth polymerization to form polyamides or polyureas, respectively. The long hexyl chain and the methoxypropyl group would become pendant groups along the polymer backbone, imparting specific properties such as increased hydrophobicity, flexibility, and potentially improved adhesion.

In chain-growth polymerization, while secondary aromatic amines can sometimes act as inhibitors, certain tertiary amines are used as polymerization catalysts for acrylic monomers. google.com The reactivity of N-(3-Methoxypropyl)-1-hexanamine could also allow it to be used as a chain transfer agent or as a modifier to control molecular weight or introduce specific end-groups in certain polymerization systems.

The amine functionality in N-(3-Methoxypropyl)-1-hexanamine makes it a suitable candidate for use as a curing agent or hardener for epoxy resins. justia.com In these systems, the amine's nitrogen atoms open the epoxide rings, leading to a cross-linked, three-dimensional network. The structure of the amine curing agent significantly influences the properties of the cured resin, such as its glass transition temperature, chemical resistance, and mechanical strength. The hexyl and methoxypropyl groups of this particular amine would likely contribute to increased flexibility and impact resistance in the final cured product.

Furthermore, in the coatings industry, amines are crucial components in various formulations. silverfernchemical.com They can act as adhesion promoters, corrosion inhibitors, and catalysts. Ether amines, specifically, are noted for their ability to create stable formulations with excellent wetting properties. google.com The structure of N-(3-Methoxypropyl)-1-hexanamine suggests it could be used in polyurethane coatings, reacting with isocyanate prepolymers. Its ether linkage can improve flexibility, while the alkyl chains can enhance water resistance and compatibility with organic resin components. epo.orggoogle.com

Table 2: Potential Functions of Ether Amines in Resins and Coatings

| Application Area | Potential Function | Contributing Structural Feature |

|---|---|---|

| Epoxy Systems | Curing Agent / Hardener | Secondary Amine |

| Polyurethane Coatings | Chain Extender / Reactive Diluent | Secondary Amine |

| Primer Formulations | Adhesion Promoter | Amine and Ether Groups |

| Protective Coatings | Corrosion Inhibitor | Amine Group |

| High-Solids Coatings | Reactive Diluent / Wetting Agent | Ether and Alkyl Groups |

Utilization in Specialized Chemical Formulations

Beyond large-scale polymer applications, the specific chemical structure of N-(3-Methoxypropyl)-1-hexanamine lends itself to use in specialized chemical formulations. Ether amines and their derivatives are known to be useful as fabric softeners and as intermediates for agricultural chemicals. google.com The related primary amine, 3-methoxypropylamine (B165612), is a known intermediate for herbicides and pesticides. google.com

The combination of a polar amine group and nonpolar alkyl chains gives the molecule surfactant-like properties, suggesting potential use in formulations for cleaners, oilfield chemicals, or lubricant additives. The amine group can adsorb onto metal surfaces, providing a basis for its use as a corrosion inhibitor in fuel or lubricant packages. Its role as a chemical intermediate allows for its conversion into more complex, high-value molecules such as quaternary ammonium (B1175870) salts, which have broad applications as biocides, antistatic agents, and phase-transfer catalysts. google.com

Emulsifier and Dispersant Applications

N-(3-Methoxypropyl)-1-hexanamine, with its amphiphilic molecular structure, is recognized for its utility as an emulsifier in various industrial applications. Its structure, featuring a hydrophilic head (the amine and methoxy (B1213986) groups) and a lipophilic tail (the hexyl chain), allows it to reduce interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions.

This property is particularly valuable in the formulation of asphalt (B605645) emulsions, where it can be used for pavement preservation, construction, and maintenance. google.com In these applications, the emulsifier aids in the dispersion of asphalt droplets in water, creating a stable mixture that can be applied at lower temperatures than traditional hot-mix asphalt. google.com The use of such emulsions can contribute to more environmentally friendly and energy-efficient paving processes. google.com

The effectiveness of N-(3-Methoxypropyl)-1-hexanamine and similar fatty amine derivatives as emulsifiers is attributed to their ability to adsorb at the oil-water interface, preventing the coalescence of dispersed droplets. The specific structure of the amine, including the length of the alkyl chain and the nature of the polar head group, can be tailored to optimize performance for different types of oils and application conditions.

Corrosion Inhibition Studies

The amine functionality in N-(3-Methoxypropyl)-1-hexanamine also imparts corrosion-inhibiting properties, making it a subject of study for protecting metallic surfaces from degradation. Organic compounds containing nitrogen, oxygen, and sulfur atoms are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. idk.org.rs This adsorption can occur through either physical (electrostatic) or chemical (chemisorption) interactions, forming a protective film that isolates the metal from the corrosive environment. researchgate.netmdpi.com

Research on similar amine-based compounds has demonstrated their efficacy in mitigating corrosion in various aggressive media. For instance, studies on 3-Methoxypropylamine (MOPA) have shown its effectiveness as a corrosion inhibitor for X80 steel in saline solutions. researchgate.netmercer.edu Polarization studies have indicated that such inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net

The efficiency of these inhibitors is often dependent on their concentration, the temperature of the environment, and the pH of the solution. researchgate.netmercer.edu The formation of a stable, adsorbed layer on the metal surface is crucial for effective corrosion protection. The Langmuir adsorption isotherm model is often used to describe the adsorption behavior of these inhibitors, suggesting the formation of a monolayer on the metal surface. researchgate.netmdpi.com

Table 1: Corrosion Inhibition Data for a Related Amine Compound

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| 3-Methoxypropylamine (MOPA) | X80 Steel | 3.5 wt% NaCl | Increases with concentration | Langmuir researchgate.net |

This table presents data for a structurally related compound to illustrate the general principles of amine-based corrosion inhibitors.

Wax Formulations and Water Sensitivity Control

In applications where water sensitivity is a concern, such as in coatings or polishes, N-(3-Methoxypropyl)-1-hexanamine could potentially act as a hydrophobizing agent. By incorporating into a formulation, its hydrophobic hexyl tail could orient towards the surface, creating a water-repellent layer. This can be particularly important in protecting surfaces from moisture damage.

The ability of amines to interact with various surfaces and modify their properties is a key aspect of their industrial utility. Further research would be needed to fully elucidate the specific benefits and mechanisms of N-(3-Methoxypropyl)-1-hexanamine in wax formulations and for controlling water sensitivity.

Advanced Spectroscopic Characterization Methodologies for N 3 Methoxypropyl 1 Hexanamine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For N-(3-Methoxypropyl)-1-hexanamine, mass spectrometry provides definitive identification and insights into its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS instruments can measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental composition of the parent ion and its fragments. nih.govnih.gov

For N-(3-Methoxypropyl)-1-hexanamine (C₁₀H₂₃NO), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass. The ability of HRMS to provide an exact mass measurement is crucial for confirming the identity of the compound without ambiguity.

The primary fragmentation mechanism for aliphatic amines in mass spectrometry is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This cleavage results in the formation of a resonance-stabilized iminium cation. For N-(3-Methoxypropyl)-1-hexanamine, two primary alpha-cleavage pathways are possible, leading to characteristic fragment ions.

Table 1: Predicted HRMS Fragmentation Data for N-(3-Methoxypropyl)-1-hexanamine

| Fragment Structure | Fragmentation Pathway | Predicted m/z (Monoisotopic) |

| [C₅H₁₂N]⁺ | Alpha-cleavage: Loss of C₅H₁₁• (pentyl radical) | 86.0964 |

| [C₇H₁₆NO]⁺ | Alpha-cleavage: Loss of C₃H₇O• (methoxypropyl radical) | 130.1226 |

| [C₁₀H₂₃NO]⁺ | Molecular Ion (M⁺) | 173.1774 |

Data is predicted based on known fragmentation patterns of secondary amines.

The high resolution of the instrument allows for the confident assignment of elemental formulas to these fragments, reinforcing the structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone method for the identification and purity assessment of volatile and semi-volatile compounds like N-(3-Methoxypropyl)-1-hexanamine. nih.govresearchgate.netnih.gov

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

The identification of N-(3-Methoxypropyl)-1-hexanamine is achieved by comparing its retention time (the time it takes to travel through the GC column) and its mass spectrum with that of a known reference standard. Purity is determined by integrating the area of the primary peak in the chromatogram and comparing it to the areas of any impurity peaks.

The electron ionization (EI) mass spectrum of N-(3-Methoxypropyl)-1-hexanamine is expected to be dominated by fragments resulting from alpha-cleavage. libretexts.orgyoutube.comnih.gov According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org

Table 2: Expected Major Ions in the GC-MS Spectrum of N-(3-Methoxypropyl)-1-hexanamine

| m/z (Nominal) | Proposed Fragment Ion | Notes |

| 173 | [C₁₀H₂₃NO]⁺ | Molecular Ion (M⁺) - May be weak or absent in EI. youtube.com |

| 130 | [CH₃O(CH₂)₃NH=CH(CH₂)₃CH₃]⁺ | Result of alpha-cleavage with loss of a propyl radical. |

| 86 | [CH₃(CH₂)₅NH=CH₂]⁺ | Result of alpha-cleavage with loss of a methoxyethyl radical. This is often a very prominent peak for hexylamines. nist.gov |

| 45 | [CH₂=OCH₃]⁺ | Fragment from the methoxypropyl side chain. |

Other Relevant Spectroscopic Techniques

While mass spectrometry is highly definitive, other spectroscopic methods provide complementary information about the electronic and vibrational properties of the molecule.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful technique for obtaining a unique "vibrational fingerprint" of a molecule. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of functional groups within the molecule. arxiv.org This technique is complementary to infrared (IR) spectroscopy.

For N-(3-Methoxypropyl)-1-hexanamine, the Raman spectrum would display characteristic peaks corresponding to its various structural features. As a secondary amine, it is expected to show a single N-H stretching vibration. spectroscopyonline.com

Table 3: Predicted Characteristic Raman Shifts for N-(3-Methoxypropyl)-1-hexanamine

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 3320 - 3280 | N-H Stretch | Secondary Amine | A single, typically weak to medium intensity peak. spectroscopyonline.com |

| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong, characteristic alkane stretches. |

| 1470 - 1440 | C-H Bend | Alkyl (CH₂) | Scissoring and bending vibrations. |

| 1150 - 1085 | C-O Stretch | Ether | Strong peak characteristic of the ether linkage. |

| 1250 - 1000 | C-N Stretch | Aliphatic Amine | Can be complex and overlap with other vibrations. libretexts.org |

| 750 - 700 | N-H Wag | Secondary Amine | A characteristic out-of-plane bending vibration. spectroscopyonline.com |

The complete Raman spectrum provides a detailed and unique fingerprint that can be used for identification and to confirm the presence of key functional groups within the N-(3-Methoxypropyl)-1-hexanamine molecule.

Computational Chemistry and Theoretical Studies of N 3 Methoxypropyl 1 Hexanamine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. wikipedia.org These methods, rooted in quantum mechanics, provide detailed insights into the molecular structure, stability, and electronic characteristics of N-(3-Methoxypropyl)-1-hexanamine. By solving the Schrödinger equation for the molecule, albeit with approximations, we can obtain its wave function, which contains all the information about its properties.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. gmu.eduyoutube.com For a flexible molecule like N-(3-Methoxypropyl)-1-hexanamine, which possesses several single bonds, multiple conformations (different spatial arrangements of atoms) can exist. Conformational analysis is the exploration of these various conformations to identify the most stable ones, known as conformers. youtube.com

Illustrative Data Table: Optimized Geometric Parameters This table presents hypothetical optimized geometric parameters for a stable conformer of N-(3-Methoxypropyl)-1-hexanamine, as would be obtained from a geometry optimization calculation.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | C-C (propyl) | 1.53 Å |

| Bond Length | C-C (hexyl) | 1.54 Å |

| Bond Angle | C-N-C | 112° |

| Bond Angle | C-O-C | 111° |

| Dihedral Angle | C-C-N-C | 180° (anti) |

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). libretexts.org

The energy of the HOMO (EHOMO) is an indicator of the molecule's ionization potential, with higher EHOMO values suggesting it is more willing to donate electrons. Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity, with lower ELUMO values indicating a greater propensity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. pku.edu.cn For N-(3-Methoxypropyl)-1-hexanamine, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies This table shows hypothetical HOMO and LUMO energies for N-(3-Methoxypropyl)-1-hexanamine, which would be calculated to assess its reactivity.

| Orbital | Hypothetical Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap (ΔE) | 9.7 |

The distribution of electron density within a molecule is key to understanding its polarity and how it will interact with other molecules. arxiv.org Computational methods can calculate the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment. ingentaconnect.com Various schemes exist for this, such as Mulliken population analysis and Natural Population Analysis (NPA). fiu.edu

A more visual and intuitive way to represent the charge distribution is through an electrostatic potential (ESP) map. deeporigin.com An ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. ucsb.edu This surface is then color-coded, typically with red indicating regions of negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor areas, prone to nucleophilic attack). deeporigin.com For N-(3-Methoxypropyl)-1-hexanamine, the ESP map would likely show a negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potentials around the hydrogen atoms bonded to the nitrogen and carbon atoms. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. rsc.orggrnjournal.us By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. fiveable.me

A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. britannica.comvedantu.com Identifying the structure and energy of the transition state is key to understanding the reaction's feasibility and rate. britannica.com Computational methods are used to locate these saddle points on the potential energy surface. tau.ac.il

The calculation of a transition state is more complex than a simple geometry optimization. Once a potential transition state structure is found, it is verified by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the path from reactants to products). youtube.com For amine reactions involving N-(3-Methoxypropyl)-1-hexanamine, such as N-alkylation or acylation, transition state calculations would reveal the precise geometry of the atoms as bonds are being broken and formed.

Illustrative Data Table: Transition State Properties for a Hypothetical Reaction This table illustrates the kind of data that would be obtained from a transition state calculation for a hypothetical reaction of N-(3-Methoxypropyl)-1-hexanamine with an electrophile.

| Property | Hypothetical Value |

| Activation Energy (Ea) | 25 kcal/mol |

| Imaginary Frequency | -350 cm-1 |

| Key Bond Distance (N---Celectrophile) | 2.1 Å |

From the computed energies of the reactants, transition states, and products, it is possible to calculate important kinetic and thermodynamic parameters for a reaction. nih.gov

Kinetic parameters , most notably the activation energy (Ea), are determined from the energy difference between the reactants and the transition state. taylorandfrancis.com According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡). vedantu.comwikipedia.org By calculating these parameters for potential reaction pathways of N-(3-Methoxypropyl)-1-hexanamine, one can predict which reactions are favorable and how fast they are likely to occur. nih.gov

Illustrative Data Table: Calculated Kinetic and Thermodynamic Parameters This table provides hypothetical kinetic and thermodynamic data for a reaction involving N-(3-Methoxypropyl)-1-hexanamine, as would be derived from computational studies.

| Parameter | Symbol | Hypothetical Value |

| Enthalpy of Reaction | ΔH | -15 kcal/mol |

| Gibbs Free Energy of Reaction | ΔG | -12 kcal/mol |

| Gibbs Free Energy of Activation | ΔG‡ | 22 kcal/mol |

| Rate Constant at 298 K | k | 1.5 x 10-4 s-1 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govmdpi.com This methodology is invaluable for understanding how molecules like N-(3-Methoxypropyl)-1-hexanamine behave in different chemical environments.

The solvent environment can significantly influence the reactivity and conformational profile of a molecule. rsc.org MD simulations explicitly model solvent molecules, allowing for a detailed investigation of these effects. aps.org Solvents can alter reaction kinetics and thermodynamics by stabilizing or destabilizing reactants, transition states, and products. rsc.org For an amine like N-(3-Methoxypropyl)-1-hexanamine, the polarity of the solvent and its ability to form hydrogen bonds are critical factors.

Computational studies on similar molecules, such as peptides and other amines, demonstrate that solvent interactions govern their conformational preferences. aps.orgrsc.orgnih.gov For instance, simulations can reveal how the flexible alkyl and methoxypropyl chains of N-(3-Methoxypropyl)-1-hexanamine might fold in polar versus non-polar solvents. In aqueous solutions, water molecules can form hydrogen bonds with the nitrogen and oxygen atoms, influencing the molecule's hydration shell and stabilizing certain conformations over others. aps.org In contrast, in a non-polar solvent, intramolecular forces might play a more dominant role, leading to different stable geometries. nih.gov This understanding is crucial, as the molecule's conformation is often directly linked to its chemical reactivity and effectiveness in applications like drug delivery or corrosion inhibition. aip.org

While specific molecular dynamics studies on N-(3-Methoxypropyl)-1-hexanamine are not widely available, extensive theoretical research has been conducted on the closely related primary amine, 3-Methoxypropyl-amine (MOPA), for its application as a corrosion inhibitor. These studies provide a strong theoretical framework for understanding how N-(3-Methoxypropyl)-1-hexanamine would likely behave.

Theoretical quantum chemical simulations are employed to model the interaction between inhibitor molecules and metal surfaces. researchgate.net These studies suggest that the inhibition mechanism involves the adsorption of the amine onto the metal surface, forming a protective film. mdpi.com The adsorption process for amine inhibitors is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface.

The spontaneity of the adsorption process is evaluated by calculating the Gibbs free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous and stable adsorption process. For amine inhibitors, these values often suggest a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer from the nitrogen and oxygen atoms to the vacant d-orbitals of the metal atoms. researchgate.net

| Parameter | Significance | Typical Finding for Amine Inhibitors |

|---|---|---|

| Adsorption Isotherm | Describes the equilibrium between the inhibitor in solution and on the metal surface. | Often follows the Langmuir model, indicating monolayer adsorption. researchgate.net |

| ΔG°ads (Gibbs Free Energy of Adsorption) | Indicates the spontaneity of the adsorption process. | Negative values confirm a spontaneous process. Values around -20 kJ/mol suggest physisorption, while values approaching -40 kJ/mol or more negative suggest chemisorption. researchgate.net |

| Inhibitor Type | Characterizes how the inhibitor affects anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. | Often classified as "mixed-type," meaning it suppresses both reactions. researchgate.net |

Structure-Reactivity/Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties. electrochemsci.org In the context of corrosion inhibition, these studies, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use computational descriptors to predict the inhibition efficiency of organic compounds. mdpi.comresearchgate.net

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate a variety of molecular descriptors that quantify the electronic properties of a molecule. nih.govdlsu.edu.ph These descriptors can be correlated with experimentally observed reactivity, such as corrosion inhibition efficiency. ktu.lt

Key computational descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to better inhibition efficiency. mdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the ability of a molecule to accept electrons. A lower ELUMO value implies a greater ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and, consequently, a potentially higher inhibition efficiency, as electrons can be more easily transferred. nih.gov

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to enhanced electrostatic interactions.

Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor to the metal. A positive ΔN value indicates that the molecule acts as an electron donor, which is characteristic of effective corrosion inhibitors. orientjchem.org

QSAR models use these descriptors to build mathematical equations that can predict the performance of new or untested compounds. electrochemsci.org Studies on various aliphatic amines and other organic inhibitors have successfully established strong correlations between these quantum chemical parameters and inhibition performance. nih.govmdpi.com

| Descriptor | General Correlation with IE% | Theoretical Justification |

|---|---|---|

| EHOMO | Increases | Enhanced ability to donate electrons to the metal surface. mdpi.com |

| ELUMO | Decreases | Enhanced ability to accept electrons from the metal surface (back-donation). |

| Energy Gap (ΔE) | Decreases | Indicates higher molecular reactivity and easier electron transfer. nih.gov |

| Dipole Moment (μ) | Generally Increases | Promotes accumulation and adsorption on the metal surface. |

| Fraction of Electrons Transferred (ΔN) | Increases | A higher value signifies more effective electron donation to the metal. orientjchem.org |

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new molecules with enhanced properties. nih.gov By understanding which structural features and electronic properties lead to better performance, chemists can computationally design and screen new derivatives of N-(3-Methoxypropyl)-1-hexanamine before undertaking time-consuming and costly synthesis. researchgate.net

The process involves:

Defining a Parent Structure: Starting with N-(3-Methoxypropyl)-1-hexanamine.

Proposing Modifications: Introducing systematic changes to the parent structure. This could involve altering the length of the hexyl group, adding aromatic or cyclic moieties, or incorporating other heteroatoms (e.g., sulfur, phosphorus) to create a library of virtual derivatives.

Computational Screening: Calculating the quantum chemical descriptors (EHOMO, ELUMO, ΔE, etc.) for each proposed derivative using DFT methods.

Predicting Performance: Using an established QSAR model to predict the inhibition efficiency or other desired properties of the new derivatives based on their calculated descriptors. electrochemsci.org

Prioritizing Synthesis: Selecting the most promising candidates identified through computational screening for actual laboratory synthesis and experimental validation.

This approach accelerates the discovery of new, more effective molecules by focusing experimental efforts on compounds with the highest theoretical potential. For N-(3-Methoxypropyl)-1-hexanamine, this strategy could lead to the development of superior corrosion inhibitors or other specialized chemical agents.

The Multifaceted Applications of N-(3-Methoxypropyl)-1-hexanamine in Advanced Chemical and Material Systems

N-(3-Methoxypropyl)-1-hexanamine, a secondary amine with a unique molecular structure, is carving out a niche in various advanced chemical and material applications. This article explores its role as a specialty additive in the petrochemical industry, its emerging significance in chemical processing and industrial catalysis, and its foundational use in research and development.

Future Research Directions and Emerging Trends in the Study of N 3 Methoxypropyl 1 Hexanamine

The continued exploration of N-(3-Methoxypropyl)-1-hexanamine is poised to benefit from several key areas of advancing chemical research. Future investigations will likely focus on more efficient and sustainable production methods, a deeper understanding of its behavior in complex environments, and the application of cutting-edge computational and analytical techniques to unlock its full potential.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the methoxypropyl (-OCH2CH2CH2-) and hexanamine backbone. For example, methoxy protons resonate at δ 3.2–3.4 ppm, while NH signals appear near δ 1.5–2.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C10H23NO) and distinguishes isotopic patterns.

- Purity Assessment : HPLC with UV detection (λmax ~255 nm) or GC-FID ensures ≥98% purity, as required for research-grade standards .

Advanced Consideration : X-ray crystallography or computational modeling (DFT) can resolve stereochemical ambiguities in derivatives .

What are the critical safety considerations when handling N-(3-Methoxypropyl)-1-hexanamine in laboratory settings?

Q. Basic Research Focus

- Hazard Profile : Analogous compounds (e.g., PCMPA) show skin/eye irritation (H315, H319) and sensitization risks (H317). Assume similar hazards for this amine .

- PPE : Nitrile gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .

- Storage : Store at -20°C in airtight containers to prevent degradation .

Advanced Consideration : Conduct a reactivity screening (e.g., DSC for exothermic decomposition) to assess thermal stability under process conditions.

How do environmental factors such as temperature and pH influence the stability and reactivity of N-(3-Methoxypropyl)-1-hexanamine in synthetic applications?

Q. Advanced Research Focus

- Temperature : Elevated temperatures (>50°C) may accelerate hydrolysis of the methoxy group. Stability studies in ethanol/water mixtures suggest optimal storage at ≤25°C .

- pH : Basic conditions (pH >10) promote amine oxidation, while acidic media (pH <4) may protonate the amine, altering reactivity in nucleophilic substitutions .

- Additives : Lithium chloride (LiCl) enhances dose-response performance in polymer-gel matrices, suggesting ionic interactions modulate stability in material science applications .

What strategies can resolve contradictions in reported synthetic yields of N-(3-Methoxypropyl)-1-hexanamine derivatives across different studies?

Q. Advanced Research Focus

- Systematic Variation : Screen catalyst types (e.g., Pd vs. Cu), solvent polarity, and stoichiometry to identify yield-limiting factors. For example, copper catalysts may favor coupling over side reactions .

- Byproduct Analysis : Use LC-MS to trace impurities (e.g., unreacted hexanamine or methoxypropyl intermediates) and adjust purification protocols .

- Machine Learning : Train models on existing reaction data (e.g., Reaxys, SciFinder) to predict optimal conditions for untested derivatives.

In what advanced material science applications has N-(3-Methoxypropyl)-1-hexanamine demonstrated potential, based on current research?

Q. Advanced Research Focus

- Polymer-Gel Dosimeters : Structural analogs (e.g., N-(3-Methoxypropyl)acrylamide) exhibit radiation-sensitive properties. Incorporating LiCl improves dose-response linearity, suggesting utility in radiotherapy dosimetry .

- Catalytic Systems : The methoxypropyl group stabilizes transition-metal complexes in multi-component reactions, enabling CO insertion for γ-boryl amide synthesis .

- Surface Modification : The amphiphilic nature (polar methoxy vs. nonpolar hexyl) could anchor nanoparticles or modify polymer surfaces for biomedical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.